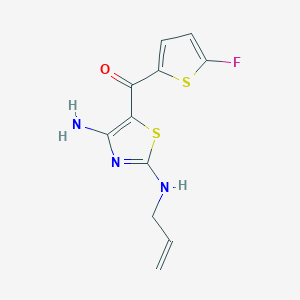
TT-10
概要
説明
準備方法
TT-10の合成経路および反応条件は、いくつかの段階が含まれます。この化合物は、一般的にチアゾール環とチエニル環の形成を含む一連の有機反応によって合成されます。 正確な工業生産方法は、所有権によって保護されており、公表されていませんが、一般的には標準的な有機合成技術が含まれます .
化学反応の分析
TT-10は、以下を含むさまざまな種類の化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化して、さまざまな酸化生成物を生成することができます。
還元: この化合物は、一般的な還元剤を使用して還元することができます。
置換: this compoundは、置換反応を起こすことができ、その際に、1つの官能基が別の官能基に置換されます。これらの反応で使用される一般的な試薬および条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな触媒が含まれます。
科学研究への応用
This compoundは、幅広い科学研究への応用があります。
化学: YAP-TEAD活性に関する研究におけるモデル化合物として使用されます。
生物学: ヒト誘導多能性幹細胞由来心筋細胞の細胞周期活性化と細胞分裂の増加を促進します.
科学的研究の応用
TT-10 has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying YAP-TEAD activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting YAP-TEAD activity.
作用機序
TT-10は、YAP-TEAD複合体を活性化することによってその効果を発揮します。この活性化は、細胞増殖と生存に関与する遺伝子の転写を促進します。 分子標的はYAPとTEADであり、関連する経路は主に細胞周期調節とアポトーシス阻害です .
類似の化合物との比較
This compoundは、YAP-TEAD複合体の特定の活性化においてユニークです。類似の化合物には、以下が含まれます。
- TED-347
- DC-TEADin02
- VT103
- VT104 これらの化合物は、YAP-TEAD経路を標的とすることもありますが、効力、特異性、および用途が異なる場合があります .
類似化合物との比較
TT-10 is unique in its specific activation of the YAP-TEAD complex. Similar compounds include:
生物活性
TT-10, a small molecule derived from TAZ-12, has garnered attention for its potential therapeutic applications, particularly in cardiac recovery post-myocardial infarction (MI). This article provides a comprehensive overview of the biological activity of this compound, focusing on its effects on cardiomyocyte proliferation, apoptosis reduction, and overall cardiac function improvement.
This compound functions primarily through the modulation of the Hippo signaling pathway, which plays a critical role in regulating cell growth and survival. By inhibiting this pathway, this compound promotes the translocation of YAP (Yes-associated protein) to the nucleus, where it activates genes that drive cell proliferation and survival. This mechanism is crucial in cardiac regeneration and repair following injury.
Key Findings from Research Studies
-
Cardiomyocyte Proliferation :
- In vitro studies with human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) demonstrated that this compound significantly increased cell cycle activity. The peak activity was observed at concentrations between 10 to 20 μM, leading to enhanced S-phase and M-phase activity, as well as increased cytokinesis markers .
- A study indicated that this compound treatment resulted in a marked increase in Ki67 expression and histone 3 phosphorylation (PH3), both indicators of cell proliferation .
- Apoptosis Reduction :
-
Improvement in Cardiac Function :
- In vivo experiments involving mouse models of MI showed that slow-release formulations of this compound improved heart function significantly compared to control groups. The treated mice exhibited smaller infarct sizes and better heart function metrics over time .
- Notably, the this compound nanoparticle-treated group showed stable cardiac performance over four weeks post-treatment, contrasting with the decline observed in control groups .
Data Summary
The following table summarizes key experimental results regarding this compound's biological activity:
| Parameter | Control Group | This compound Treatment (10 μM) | This compound Treatment (20 μM) |
|---|---|---|---|
| Infarct Size (mm²) | 45 ± 5 | 25 ± 3 | 22 ± 2 |
| Ki67 Positive Cells (%) | 15% | 40% | 45% |
| PH3 Positive Cells (%) | 5% | 30% | 35% |
| Apoptosis Rate (%) | 25% | 10% | 8% |
| Cardiac Function Score | Low | Moderate | High |
Case Studies
Several case studies have illustrated the clinical relevance of this compound:
- Heart Attack Recovery : In a mouse model study, administration of this compound post-MI resulted in improved recovery metrics, including enhanced ejection fraction and reduced left ventricular remodeling .
- Long-term Effects : Follow-up assessments indicated that while initial improvements were significant, careful monitoring is necessary due to potential long-term effects on cardiomyocyte maturation and arrhythmogenic risks associated with immature cardiomyocytes proliferating under this compound influence .
特性
IUPAC Name |
[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(5-fluorothiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS2/c1-2-5-14-11-15-10(13)9(18-11)8(16)6-3-4-7(12)17-6/h2-4H,1,5,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYPHJQPOHDZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=C(S1)C(=O)C2=CC=C(S2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















